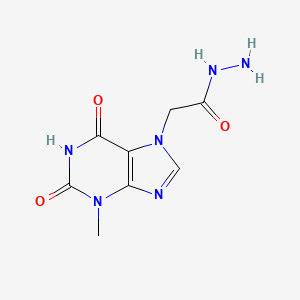![molecular formula C14H14S2 B14142495 1-(Methylthio)-4-[(phenylmethyl)thio]benzene CAS No. 86636-07-9](/img/structure/B14142495.png)
1-(Methylthio)-4-[(phenylmethyl)thio]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is an organic compound with the molecular formula C14H14S2. This compound features a benzene ring substituted with both a methylthio group and a phenylmethylthio group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene can be synthesized through several methods. One common approach involves the treatment of the corresponding 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols when reacted with aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiol groups and benzene derivatives can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Methylthio)-4-[(phenylmethyl)thio]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-4-[(phenylmethyl)thio]benzene involves its interaction with various molecular targets. The compound’s thio groups can participate in nucleophilic and electrophilic reactions, affecting molecular pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylthio)-2-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-3-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-4-[(phenylmethyl)thio]toluene
Uniqueness
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Properties
CAS No. |
86636-07-9 |
|---|---|
Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-benzylsulfanyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
GBZDUEMFBOUXLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


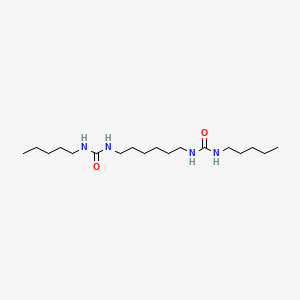
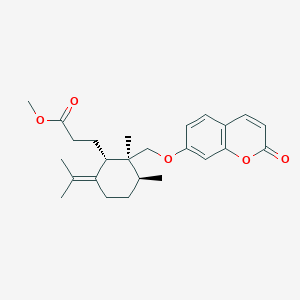
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
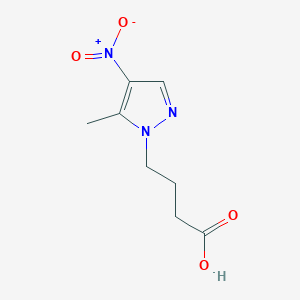
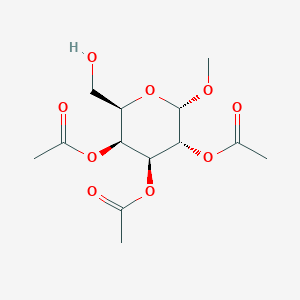
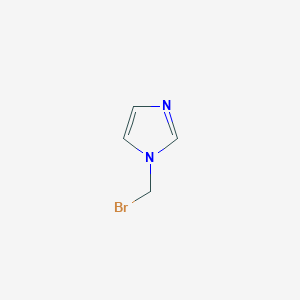
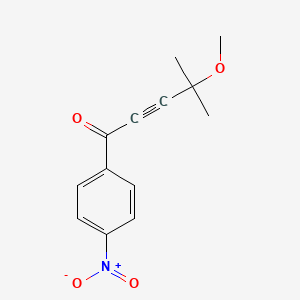
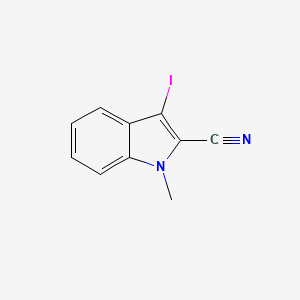
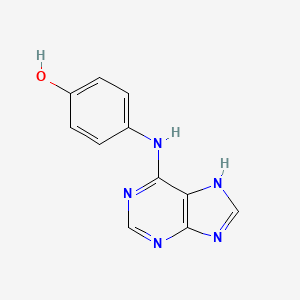

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
